molecular formula C15H20ClNO4 B2676050 2-(3-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid CAS No. 1406835-49-1

2-(3-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Cat. No. B2676050
CAS RN: 1406835-49-1
M. Wt: 313.78
InChI Key: ZFXCWFMTTICYJN-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, also known as CBDA or cannabidiolic acid, is a naturally occurring compound found in the cannabis plant. It is a precursor to cannabidiol (CBD) and is known for its potential therapeutic effects.

Scientific Research Applications

Molecular Docking and Biological Activities

Molecular docking studies of certain derivatives, such as 4 – [(2, 6) dichlorophenyl amino] 2 – methylidene 4 – oxobutanoic acid, have shown potential in inhibiting Placenta growth factor (PIGF-1), indicating good biological activities. This suggests that similar compounds could be explored for their pharmacological importance, potentially offering new avenues for drug discovery and development (Vanasundari et al., 2018).

Spectroscopic and Structural Investigations

Spectroscopic techniques, including FT-IR and FT-Raman, alongside theoretical DFT calculations, have been utilized to investigate the structural and electronic properties of related compounds. These studies not only elucidate the stability and reactivity of the molecules but also highlight their potential as nonlinear optical (NLO) materials. Such investigations offer valuable insights into the electronic and optical properties of butanoic acid derivatives, which could be relevant for materials science applications (Vanasundari et al., 2017).

Chemical Synthesis and Reactivity

The synthesis and reactivity of compounds with similar structures have been explored through various chemical reactions, including the formation of thietanium ions from related mutagens. These studies provide foundational knowledge for understanding the chemical behavior of such compounds and their potential mutagenic properties, which could be significant in the fields of toxicology and environmental chemistry (Jolivette et al., 1998).

Polymerization and Material Science

Research into chiral diaminophenoxy proligands and their zinc complexes has shed light on their reactivity and potential for catalyzing the ring-opening polymerization of lactide, leading to the production of poly(lactic acid). This highlights the application of such compounds in polymer science, offering routes to biodegradable and biocompatible polymers (Labourdette et al., 2009).

Solubility and Thermodynamic Modeling

The solubility of related compounds, such as 2-chlorophenylacetic acid, has been extensively studied in various solvents, providing essential data for their industrial application and purification processes. Understanding the solubility and thermodynamic behavior of these compounds is crucial for their application in chemical synthesis and pharmaceutical formulation (Huang & Yang, 2018).

properties

IUPAC Name

2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4/c1-5-15(12(18)19,10-7-6-8-11(16)9-10)17-13(20)21-14(2,3)4/h6-9H,5H2,1-4H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXCWFMTTICYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)Cl)(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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